molecular formula C10H10N4O2 B1260364 methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate

methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1260364
M. Wt: 218.21 g/mol
InChI Key: ODJXAOSGBXOSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate is an organic compound that features a triazole ring substituted with an aminophenyl group and a carboxylic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl halide reacts with the triazole ring.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides, acids, or bases are employed depending on the desired substitution.

Major Products:

    Oxidation: Nitro derivatives of the aminophenyl group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Aminophenyl)-4-triazolecarboxylic acid methyl ester
  • 1-(3-Nitrophenyl)-4-triazolecarboxylic acid methyl ester
  • 1-(3-Aminophenyl)-5-triazolecarboxylic acid methyl ester

Uniqueness: methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the specific positioning of the aminophenyl group on the triazole ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 1-(3-aminophenyl)triazole-4-carboxylate

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)9-6-14(13-12-9)8-4-2-3-7(11)5-8/h2-6H,11H2,1H3

InChI Key

ODJXAOSGBXOSSI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(N=N1)C2=CC=CC(=C2)N

Canonical SMILES

COC(=O)C1=CN(N=N1)C2=CC=CC(=C2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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